molecular formula C17H18N4O2S2 B13979776 [8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol

[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol

Cat. No.: B13979776
M. Wt: 374.5 g/mol
InChI Key: UJAMHCXBOUXKSM-UHFFFAOYSA-N
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Description

Key substituents include:

  • 8-Methylthio: Enhances lipophilicity and may influence metabolic stability.
  • 4-Morpholin-4-yl: A polar group improving solubility and often participating in hydrogen bonding with biological targets.
  • 2-(3-Thienyl): A thiophene substituent contributing to π-π stacking interactions.
  • 6-Hydroxymethyl: Increases hydrophilicity and provides a site for further derivatization.

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

(8-methylsulfanyl-4-morpholin-4-yl-2-thiophen-3-ylpyrido[3,2-d]pyrimidin-6-yl)methanol

InChI

InChI=1S/C17H18N4O2S2/c1-24-13-8-12(9-22)18-15-14(13)19-16(11-2-7-25-10-11)20-17(15)21-3-5-23-6-4-21/h2,7-8,10,22H,3-6,9H2,1H3

InChI Key

UJAMHCXBOUXKSM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C(=NC(=C1)CO)C(=NC(=N2)C3=CSC=C3)N4CCOCC4

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation typically involves multi-step synthesis starting from appropriately substituted pyrido[3,2-d]pyrimidine precursors or thieno-fused pyrimidine intermediates. Key steps include:

  • Introduction of the methylthio group via sulfur transfer reagents or methylthiolation reactions.
  • Installation of the morpholin-4-yl substituent through nucleophilic substitution.
  • Attachment of the 3-thienyl group by cross-coupling or condensation reactions.
  • Formation of the hydroxymethyl moiety via reduction or substitution at the 6-position.

Preparation of Key Intermediates

One documented approach involves the synthesis of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl intermediates, which serve as precursors for further functionalization:

Step Reagents & Conditions Description Yield
1 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde + methylamine in methanol, 20–30 °C, 10–12 h Formation of N-(2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-methyl)-methanamine Not specified
2 Sodium borohydride reduction at 20–30 °C Reduction to corresponding alcohol derivative ~90.9% (large scale)

This two-stage process involves nucleophilic substitution followed by reduction, yielding the morpholinyl-substituted thieno-pyrimidine methanol derivative with high efficiency.

Methylthio Group Introduction via DMSO and Thionyl Chloride

A novel and efficient method for introducing the methylthio group at heterocyclic positions involves the use of dimethyl sulfoxide (DMSO) as a sulfur source activated by thionyl chloride (SOCl₂):

  • The reaction proceeds via an interrupted Pummerer rearrangement, generating a reactive methylsulfochloride intermediate in situ.
  • This intermediate electrophilically methylthiolates the heterocyclic substrate at the targeted position.
  • Typical conditions include stirring the substrate with SOCl₂ and DMSO in toluene at 50 °C for 0.5 h.
  • The reaction tolerates various substituents and can be scaled up efficiently.
Parameter Details
Substrate N-aryl propynamides or related heterocycles
Reagents SOCl₂ (2 equiv), DMSO (solvent and sulfur source)
Temperature 50 °C
Reaction time 30 minutes to 1 hour
Workup Saturated NaHCO₃ aqueous quench, extraction, silica gel chromatography
Yield 75%–83% for related methylthioheterocycles; gram-scale yields up to 80%

This method has been demonstrated to be robust and versatile for synthesizing 3-methylthioquinolin-2-ones and related heterocycles, which can be adapted for methylthiolation of pyrido-pyrimidine derivatives.

Cyclocondensation and Nucleophilic Substitution Routes

Alternative synthesis involves:

  • Cyclocondensation of thiophene-containing intermediates with formamide to build the fused pyrimidine ring system.
  • Chlorination of the pyrimidine ring at activated positions using phosphorus oxychloride (POCl₃) to generate chloro-substituted intermediates.
  • Subsequent nucleophilic substitution of the chlorine atom by morpholine or other amines to install the morpholin-4-yl group.

This sequence allows for high-yielding functionalization at the 4- and 6-positions of the heterocycle and facilitates the introduction of the hydroxymethyl group by further reduction or substitution.

Reaction Mechanisms and Insights

  • The methylthio group introduction via DMSO/SOCl₂ involves an electrophilic methylsulfenylation mechanism, initiated by the formation of a dimethylsulfochloride intermediate.
  • The nucleophilic substitution of chlorine by morpholine is a classical SNAr reaction favored by the electron-deficient pyrido[3,2-d]pyrimidine ring.
  • Reduction steps typically employ sodium borohydride or sodium tetrahydroborate under mild conditions to convert aldehyde or imine intermediates to the corresponding alcohol.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Nucleophilic substitution & reduction Methylamine, NaBH₄, MeOH 20–30 °C, 10–12 h ~90.9% Large scale, high purity
Methylthiolation via DMSO/SOCl₂ DMSO, SOCl₂, toluene 50 °C, 0.5 h 75%–83% Versatile, scalable
Cyclocondensation + Chlorination + Substitution Formamide, POCl₃, morpholine Reflux, various 79%–88% Multi-step, high yields

Chemical Reactions Analysis

Types of Reactions

[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogens (e.g., bromine, chlorine), nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

(a) Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine
  • Example: (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol () Core: Thieno[3,2-d]pyrimidine (sulfur-containing fused ring) vs. pyrido[3,2-d]pyrimidine (nitrogen-containing). Impact: Thieno cores may exhibit altered electronic properties and binding affinities due to sulfur's electronegativity.
(b) Dihydro Derivatives
  • Example : 8-Butyl-4-chloro-2-(methylsulfanyl)-7-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine ()
    • Saturation : The dihydro core reduces aromaticity, increasing conformational flexibility.
    • Substituents : Chlorine at position 4 and butyl at position 8 enhance lipophilicity but reduce solubility compared to the hydroxymethyl group in the target compound .

Substituent Analysis

(a) Position 2 Modifications
  • Target Compound : 2-(3-Thienyl).
  • Comparison :
    • 2-Chloro (): Electrophilic chlorine may improve reactivity but increase toxicity risks.
    • 2-(5-Fluoro-1H-indol-4-yl) (): Bulky indole substituents enhance selectivity for specific kinase isoforms but reduce cell permeability .
(b) Position 4 Modifications
  • Target Compound : 4-Morpholin-4-yl.
  • Comparison :
    • 4-Chloro (): Chlorine is a leaving group, enabling further substitutions but lacking hydrogen-bonding capacity.
    • 4-Methoxybenzylidene (): Extended conjugated systems may improve π-stacking but reduce solubility .
(c) Position 6 Modifications
  • Target Compound : 6-Hydroxymethyl.
  • Comparison: 6-Benzoic Acid (): Ionizable carboxylate improves aqueous solubility but limits blood-brain barrier penetration. 6-Piperidinyl-propanol (): Bulky substituents enhance target affinity but complicate synthesis .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol 8-Butyl-4-chloro-dihydropyrido
Molecular Weight ~450 g/mol (estimated) 285.75 g/mol ~380 g/mol
LogP Moderate (hydroxymethyl) Higher (chlorine, methylthio) High (butyl, chlorine)
Solubility Improved (morpholine, hydroxymethyl) Moderate (chlorine reduces solubility) Low (lipophilic substituents)
Metabolic Stability Methylthio may slow oxidation Chlorine increases metabolic stability Dihydro core may reduce oxidation

Biological Activity

The compound [8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol is a heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a morpholine ring, a thienyl group, and a methylthio substituent, which contribute to its unique chemical properties and biological effects.

Chemical Structure and Properties

  • Molecular Formula : C17H18N4O2S
  • Molecular Weight : Approximately 374.5 g/mol
  • CAS Number : 1220114-00-0

The compound's structural complexity allows it to engage in various chemical reactions, such as nucleophilic substitutions and electrophilic additions. The hydroxymethyl group is particularly significant as it can undergo further reactions, potentially enhancing the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor by binding to the active sites of enzymes or modulating receptor functions. This interaction can lead to significant downstream effects on cellular pathways, influencing processes like:

  • Cell Proliferation
  • Apoptosis
  • Inflammation

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent activity against cancer cell lines by targeting specific kinases involved in cancer progression. For instance, research on related pyrimidine derivatives has shown their ability to inhibit Vps34, a lipid kinase implicated in cancer maintenance and progression .

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. In vitro assays have demonstrated its capacity to suppress cyclooxygenase (COX) enzyme activity, which is crucial for the production of pro-inflammatory mediators. A comparative analysis of IC50 values reveals that derivatives of this class can exhibit significant inhibitory effects on COX enzymes, thus indicating their potential as anti-inflammatory agents .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerPotent Vps34 inhibitor
Anti-inflammatoryCOX inhibition
General pharmacologicalBroad spectrum activity

Table 2: IC50 Values for COX Inhibition

CompoundIC50 (µM)Reference
Celecoxib0.04 ± 0.01
Compound 50.04 ± 0.09
Compound 60.04 ± 0.02

Case Studies

  • In Vitro Studies : A study involving various pyrimidine derivatives demonstrated that several compounds exhibited significant anti-inflammatory activity by inhibiting COX-2 more effectively than COX-1, suggesting a targeted approach in reducing inflammation without affecting protective gastric mucosa .
  • In Vivo Studies : Research on related compounds has shown promising results in animal models where the administration of these derivatives led to reduced paw edema and granuloma formation, indicating their potential therapeutic use in inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for preparing pyrido[3,2-d]pyrimidine derivatives containing morpholine and thienyl substituents?

Methodological Answer: A common approach involves refluxing intermediates (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines) with morpholine and formaldehyde in ethanol for 10 hours. Post-reaction, the solvent is removed under reduced pressure, and the residue is crystallized from ethanol (95%). Alternative methods include microwave-assisted synthesis to improve regioselectivity and yield .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., morpholine integration at δ ~3.7 ppm for N-CH₂ groups) and thienyl proton signals (δ ~7.0–7.5 ppm) .
  • FTIR : Identify functional groups (e.g., O-H stretch from methanol at ~3200–3400 cm⁻¹) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • UV/Vis : Check λmax values for pyrimidine and thiophene absorption bands (~245–280 nm) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

Methodological Answer: The methanol group enhances solubility in polar solvents. Recommended steps:

  • Dissolve in DMSO or ethanol (30–50 mg/mL) as stock solutions .
  • Dilute in PBS (pH 7.2) to ≤10 mg/mL for aqueous compatibility. Avoid long-term storage of aqueous solutions (>24 hours) to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., methylthio vs. morpholine substitution) influence bioactivity?

Methodological Answer:

  • Methylthio Group : Enhances lipophilicity and potential thiol-mediated interactions with biological targets (e.g., enzyme active sites) .
  • Morpholine Ring : Acts as a hydrogen bond acceptor, improving solubility and membrane permeability. Compare analogs by replacing morpholine with piperidine or thiomorpholine via Mannich reactions .
  • Thienyl Group : Contributes to π-π stacking with aromatic residues in proteins. Test activity against thienyl-free analogs .

Q. What strategies can resolve contradictions in reported solubility or stability data?

Methodological Answer:

  • Controlled Replication : Standardize solvent preparation (e.g., degas with inert gas to prevent oxidation) .
  • Accelerated Stability Studies : Expose the compound to varied pH, temperature, and light conditions. Monitor degradation via HPLC .
  • Crystallography : Resolve disputes over substitution patterns using single-crystal X-ray diffraction (e.g., confirming morpholine orientation) .

Q. How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases or fungal enzymes). Focus on hydrogen bonding (morpholine O) and hydrophobic contacts (thienyl and pyrido rings) .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .

Q. What in vitro assays are suitable for evaluating antifungal or anticancer activity?

Methodological Answer:

  • Antifungal : Broth microdilution assays (CLSI M38 protocol) against Candida spp. or Aspergillus spp., with fluconazole as a control .
  • Anticancer : MTT assays on cell lines (e.g., HeLa or MCF-7). Include a ROS scavenger (e.g., NAC) to test if bioactivity is redox-dependent .

Methodological Considerations Table

ParameterRecommended ApproachKey References
SynthesisReflux with morpholine/formaldehyde in ethanol
SolubilityDMSO stock + PBS dilution
StabilityHPLC monitoring under stress conditions
BioactivityBroth microdilution (fungal), MTT (cancer)

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